molecular formula C4H8Cl2O3S B090783 1,3-Dichloropropan-2-yl methanesulfonate CAS No. 17232-06-3

1,3-Dichloropropan-2-yl methanesulfonate

Cat. No.: B090783
CAS No.: 17232-06-3
M. Wt: 207.07 g/mol
InChI Key: ONCGQZHVGIFLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloropropan-2-yl methanesulfonate (CAS 5335-71-7) is a chemical reagent of interest in organic synthesis and chemical process research. It is structurally derived from 1,3-dichloropropan-2-ol, a known intermediate in the production of epichlorohydrin, which is a key building block for epoxy resins and other materials . Methanesulfonate esters, often called mesylates, are valuable functional groups in synthetic chemistry due to their reactivity as alkylating agents and their utility as leaving groups in nucleophilic substitution reactions. This makes this compound a potential precursor for constructing more complex molecules, particularly those requiring a 1,3-dichloro-propan-2-yl backbone. Researchers may explore its applications in developing pharmaceutical intermediates or specialty chemicals. It is important to handle this compound with care. While specific toxicological data for this exact compound is scarce, its structural analogue, 1,3-dichloropropan-2-ol, is classified as possibly carcinogenic to humans (IARC Group 2B) and carries hazard statements including H350 (May cause cancer) and H301 (Toxic if swallowed) . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

17232-06-3

Molecular Formula

C4H8Cl2O3S

Molecular Weight

207.07 g/mol

IUPAC Name

1,3-dichloropropan-2-yl methanesulfonate

InChI

InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3

InChI Key

ONCGQZHVGIFLRV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC(CCl)CCl

Canonical SMILES

CS(=O)(=O)OC(CCl)CCl

Synonyms

1,3-DICHLORO-2-PROPYLMETHANESULPHONATE

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis and Intermediates

1,3-Dichloropropan-2-yl methanesulfonate serves as a crucial intermediate in the synthesis of various chemicals:

  • Epichlorohydrin Production : It is primarily used as an intermediate for producing epichlorohydrin, which is essential in manufacturing plastics, epoxy resins, and elastomers. The dehydration of 1,3-dichloropropan-2-ol can yield 1,3-dichloropropene, a soil fumigant .
  • Production of Other Compounds : The compound is also involved in synthesizing 1,2,3-trichloropropane and 1,3-dichloropropene. These compounds are utilized in various agricultural applications and as solvents .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been explored for its potential therapeutic uses:

  • Anticancer Research : Studies have indicated that derivatives of this compound may exhibit inhibitory properties against certain enzymes associated with cancer progression. For instance, compounds derived from it have shown promise in inhibiting MEK enzymes involved in cancer cell signaling pathways .

Case Study 1: Carcinogenicity Studies

Research has highlighted the carcinogenic potential of this compound. Long-term studies on rats have shown an increased incidence of tumors in various organs when exposed to this compound. Specifically, malignant tumors were observed in the liver and tongue of treated rats .

Tumor TypeMale RatsFemale Rats
Hepatocellular carcinomaIncreasedIncreased
Squamous cell carcinomaRareIncreased

Case Study 2: Environmental Impact

The environmental implications of this compound have also been studied. It has been detected as a contaminant in food products due to its formation during food processing. The compound's presence in acid-hydrolyzed vegetable protein and other foods raises concerns about its safety .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below summarizes key properties of 1,3-dichloropropan-2-yl methanesulfonate and its analogs:

Compound Name CAS Number Molecular Formula Physical State Hazard Highlights Key Reactivity Traits
Ethyl Methanesulfonate (EMS) 62-50-0 C₃H₈O₃S Colorless liquid Carcinogen, mutagen, teratogen Alkylating agent; hydrolyzes in water
Lead Methanesulfonate 152-80-5 C₂H₆O₆PbS₂ Colorless liquid Corrosive, neurotoxic Releases SOₓ and PbOₓ under heat
This compound* Not provided C₄H₇Cl₂O₃S Likely liquid Data limited (inference: high toxicity) Potential alkylation and Cl-mediated reactivity

Toxicity and Hazards

  • Ethyl Methanesulfonate (EMS): Classified as a carcinogen (IARC Group 2A), mutagen, and teratogen. It poses severe risks via inhalation, dermal contact, or ingestion, with workplace exposure requiring strict controls .
  • Lead Methanesulfonate: Exhibits acute toxicity due to lead content, causing neurotoxic effects and respiratory irritation. Corrosive to metals and releases hazardous fumes during decomposition .
  • This compound: While direct data are unavailable, the chlorine substituents likely elevate toxicity compared to EMS. Chlorinated organosulfonates are often persistent environmental pollutants with bioaccumulation risks.

Reactivity and Stability

  • EMS: Reacts vigorously with strong oxidizers and hydrolyzes in aqueous environments, releasing methanesulfonic acid and ethanol. Its alkylating properties make it a potent DNA modifier .
  • Lead Methanesulfonate: Stable under standard conditions but decomposes under heat, emitting sulfur oxides (SOₓ) and lead oxide fumes. Its reactivity with metals limits storage compatibility .
  • Chlorine atoms could also participate in nucleophilic substitution reactions, increasing environmental persistence.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 1,3-Dichloropropan-2-yl methanesulfonate in pharmaceutical substances?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with a CP-SIL 8 CB capillary column and high-purity helium carrier gas is widely used. Single-ion monitoring (SIM) enhances specificity. Validation parameters include linearity (0.1–1.0 µg/mL), recovery rates (94–99%), and limits of detection (LODs) of ~6 ng/mL .
  • Key Data :

ParameterMethyl MethanesulfonateEthyl MethanesulfonateIsopropyl Methanesulfonate
LOD (ng/mL)6.216.146.17
Recovery (%)96.51–98.4595.21–98.9194.48–96.45

Q. What safety protocols should researchers follow when handling this compound?

  • Guidelines : Classify the compound as a carcinogen, mutagen, and teratogen (CMR). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Hydrolysis in moist environments is rapid, so aqueous waste should be neutralized before disposal .

Q. How does this compound induce mutations in experimental biology?

  • Mechanism : As an alkylating agent, it transfers methyl groups to DNA bases (e.g., guanine), causing CG→TA transitions. Mutagenesis protocols typically involve controlled exposure times (1–4 hours) and concentrations (0.1–0.5% v/v) in model organisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantifying methanesulfonate impurities during method validation?

  • Strategies : Cross-validate using alternative columns (e.g., polyethylene glycol stationary phase) or detectors (flame ionization). Compare splitless vs. split injection modes to minimize matrix interference. Replicate recovery studies with spiked samples to assess precision .

Q. What experimental design considerations are critical for optimizing mutagenesis protocols with this compound?

  • Optimization :

  • Dose-Response Curves : Test concentrations from 0.05% to 0.5% to balance mutation rate and viability.
  • Post-Treatment Handling : Rinse samples thoroughly to halt alkylation. Use sequencing to confirm mutation profiles.
  • Controls : Include untreated and solvent-only controls to distinguish background mutations .

Q. How can environmental hydrolysis rates of this compound be modeled in ecotoxicological studies?

  • Approach : Use log KOW (octanol-water coefficient) to estimate bioaccumulation potential (BCF <1). Simulate hydrolysis in buffered aqueous systems (pH 5–9) and monitor degradation via LC-MS/MS. Compare kinetics with structurally similar compounds (e.g., ethyl methanesulfonate) .

Data Contradictions and Mitigation

  • Contradiction : Discrepancies in LODs between studies may arise from column type (CP-SIL 8 CB vs. PEG-based) or ionization settings.
  • Mitigation : Standardize reference materials and inter-laboratory calibration protocols. Report detailed chromatographic conditions (e.g., split ratios, temperature gradients) for reproducibility .

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